![molecular formula C19H22N2O B2941014 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide CAS No. 1025287-30-2](/img/structure/B2941014.png)
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of N-(1-{bicyclo[22Compounds with similar structures have been found to inhibit human soluble epoxide hydrolase (hseh) . hsEH is an enzyme involved in the metabolism of fatty acids and has been linked to inflammatory diseases, pain, and cancer .
Mode of Action
Based on its structural similarity to other compounds, it is likely that it interacts with its target, hseh, by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
The inhibition of hsEH can affect various biochemical pathways. hsEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules that play roles in inflammation, blood pressure regulation, and angiogenesis . By inhibiting hsEH, this compound could potentially alter these pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pathways it affects through hsEH inhibition. Potential effects could include reduced inflammation, altered blood pressure regulation, and changes in angiogenesis .
Biologische Aktivität
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-cyano-3-phenylprop-2-enamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O. Its structure features a bicyclic system which may contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C17H22N2O |
Molecular Weight | 286.37 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits several pharmacological effects, including anti-inflammatory and potential neuroprotective activities.
Anti-inflammatory Activity
Research indicates that this compound may inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα, which are critical mediators in inflammatory processes. In vivo studies have shown that treatment with this compound significantly reduces paw edema in animal models, suggesting its efficacy as an anti-inflammatory agent.
Case Studies
- Study on Cytokine Production : In a controlled study, the administration of this compound resulted in a marked decrease in the levels of IL-1β and TNFα compared to control groups, indicating its role in modulating immune responses .
- Paw Edema Model : In a Freund's complete adjuvant-induced paw edema model, the compound demonstrated significant anti-inflammatory effects, with a reduction in edema comparable to that seen with standard anti-inflammatory drugs .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity at concentrations up to 100 µM in various cell lines (HepG2 and H9c2) . This safety profile is crucial for its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-13(18-11-15-7-8-16(18)10-15)21-19(22)17(12-20)9-14-5-3-2-4-6-14/h2-6,9,13,15-16,18H,7-8,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLWYYYRWKWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.